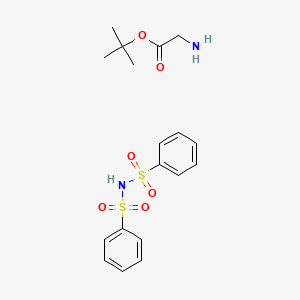

Glycine tert-butyl ester dibenzenesulfonimide salt

Description

Glycine tert-butyl ester dibenzenesulfonimide salt (CAS: 77284-30-1) is a protected glycine derivative with the molecular formula NH₂CH₂COOC(CH₃)₃ · C₁₂H₁₁NO₄S₂. The tert-butyl ester group enhances steric protection of the carboxylate moiety, while the dibenzenesulfonimide counterion improves solubility and stability in organic synthesis. This compound is widely utilized in peptide synthesis and pharmaceutical intermediate preparation due to its resistance to hydrolysis under acidic or basic conditions .

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2.C6H13NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-6(2,3)9-5(8)4-7/h1-10,13H;4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAHPZWEOFTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228015 | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-30-1 | |

| Record name | Glycine, 1,1-dimethylethyl ester, compd. with N-(phenylsulfonyl)benzenesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77284-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077284301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Glycine tert-butyl ester

The initial step in preparing the target salt is the synthesis of glycine tert-butyl ester, which can be achieved via transesterification of glycine with tert-butyl acetate under acidic catalysis.

- Reactants: Glycine and tert-butyl acetate.

- Catalyst: Perchloric acid (HClO4) or other strong acids.

- Reaction Conditions: The reaction is conducted in a retort or reactor at low temperatures (0–20 °C) for 24–72 hours.

- Process: Glycine is gradually added to tert-butyl acetate containing perchloric acid, facilitating transesterification to form tert-butyl glycinate.

- Workup: After >90% conversion (monitored by TLC), the reaction mixture is neutralized to pH 6.5–7.5 using aqueous sodium hydroxide or other bases.

- Extraction: The organic layer containing the ester is separated and washed repeatedly with water and organic solvents such as ethyl acetate or dichloromethane to purify the product.

- Isolation: Concentration of the organic phase yields glycine tert-butyl ester.

- The glycine tert-butyl ester can be converted into its hydrochloride salt by adding hydrogen chloride gas or hydrochloric acid to the organic solution at low pH (around 0.5), followed by cooling crystallization and centrifugation.

Summary Table of Key Parameters:

| Parameter | Typical Value/Condition |

|---|---|

| Glycine amount | ~105 kg per 2000 L reactor |

| tert-Butyl acetate | 1000–1400 L |

| Acid catalyst | Perchloric acid, 170–180 kg |

| Temperature | 0–20 °C |

| Reaction time | 24–72 hours |

| pH adjustment | 6.5–7.5 (neutralization) |

| Extraction solvent | tert-Butyl acetate, ethyl acetate, dichloromethane |

| Salt formation agent | Hydrogen chloride (HCl) |

| Salt crystallization pH | ~0.5 |

| Yield of glycine tert-butyl ester | 130–182 kg (depending on scale and conditions) |

This method is noted for its industrial feasibility, environmental friendliness, and cost-effectiveness due to simple raw materials and minimized waste discharge.

Preparation of Dibenzenesulfonimide

Dibenzenesulfonimide is the acid component used to form the dibenzenesulfonimide salt of glycine tert-butyl ester.

- Benzene-sulfonamide is reacted with benzenesulfonyl chloride in a 5% sodium hydroxide solution.

- The reaction temperature is maintained at 50–55 °C for 1–2 hours.

- The pH is controlled at 7.2 by adding sodium hydroxide solution during the reaction.

- At the end, hydrochloric acid is added to precipitate dibenzenesulfonimide.

- Yield ranges from 70% to 98%.

Formation of Glycine tert-butyl ester dibenzenesulfonimide salt

The salt is formed by reacting glycine tert-butyl ester with dibenzenesulfonimide or its acid form.

- Dissolve glycine tert-butyl ester in an appropriate solvent (e.g., ethyl acetate, water-organic mixtures).

- Add dibenzenesulfonimide acid or its precursor to the solution.

- The acid-base reaction forms the dibenzenesulfonimide salt of glycine tert-butyl ester.

- The solution may be stirred at room temperature until complete salt formation.

- The product is isolated by crystallization or solvent removal.

- The salt can also be formed by adding dibenzenesulfonic acid derivatives to glycine tert-butyl ester hydrochloride or free base in solution.

- Acid co-reagents such as benzenesulfonic acid or dibenzenesulfonic acid are commonly used for salt formation.

- This method is compatible with continuous flow processes for diazotization and related transformations.

Continuous Flow and Single-Phase Salt Preparation

Recent advances include continuous flow processes that allow for efficient salt formation and subsequent chemical transformations:

- The this compound can be prepared in a single-phase system by mixing the ester with dibenzenesulfonic acid in a suitable solvent.

- Acid co-reagents may be added to generate reactive species for further downstream reactions.

- Solvents such as water, poly(ethylene glycol), or their mixtures are used to maintain single-phase conditions.

- This method improves reaction control, scalability, and purity of the final salt.

Research Findings and Notes

- The use of perchloric acid as a catalyst in the transesterification step is well documented and facilitates high conversion rates.

- Neutralization and solvent extraction steps are critical to remove impurities and unreacted starting materials.

- The dibenzenesulfonimide salt formation is typically achieved by acid-base reaction, and the choice of acid co-reagent influences the purity and crystallinity of the final product.

- Continuous flow methods represent a modern approach, allowing for better reaction kinetics and scalability.

- The final this compound is characterized by high purity (assay ~99%) and melting point around 154–157 °C (decomposition), making it suitable for peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Tert-butyl 2-aminoacetate can undergo:

Hydrolysis: The ester group can be hydrolyzed to form 2-aminoacetic acid and tert-butanol.

Aminolysis: The ester group can react with amines to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Substituted sulfonamides.

Scientific Research Applications

Synthesis of Peptides

Overview : Glycine tert-butyl ester dibenzenesulfonimide salt is utilized as a key intermediate in peptide synthesis. Its stability and ease of handling make it a preferred choice for researchers engaged in the development of peptide-based therapeutics.

Case Study : In a study focused on synthesizing peptide analogs for therapeutic applications, researchers employed glycine tert-butyl ester as an essential building block. The synthesis involved coupling this ester with various amino acids to produce a range of bioactive peptides, demonstrating its versatility in pharmaceutical applications .

Drug Development

Overview : The compound plays a crucial role in drug formulation, especially in the development of prodrugs. Prodrugs are designed to enhance the bioavailability of active pharmaceutical ingredients (APIs), leading to improved therapeutic outcomes.

Data Table: Prodrug Formulations Using Glycine tert-butyl Ester

| Prodrug Name | Active Ingredient | Bioavailability Improvement | Reference |

|---|---|---|---|

| DRP-104 | 6-diazo-5-oxo-L-norleucine | High aqueous solubility and GI stability | |

| Compound X | Anticancer agent | Enhanced tumor targeting |

Insights : In the case of DRP-104, the incorporation of glycine tert-butyl ester significantly improved its pharmacokinetic properties, allowing for better tumor delivery while minimizing gastrointestinal toxicity .

Biochemical Research

Overview : Researchers utilize this compound in various biochemical assays to study enzyme activity and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways and disease mechanisms.

Application Example : In biochemical assays assessing enzyme kinetics, glycine tert-butyl ester was used to evaluate the activity of specific proteases. The results indicated that modifications to the ester could enhance substrate specificity and enzyme efficiency, which is critical for understanding enzymatic functions in biological systems .

Cosmetic Formulations

Overview : The compound is also found in cosmetic products where it acts as a moisturizing agent. Its ability to enhance skin hydration makes it appealing to the beauty industry.

Case Study : A formulation study demonstrated that incorporating glycine tert-butyl ester into skin creams resulted in improved moisture retention and skin texture. The study highlighted its efficacy as a humectant, contributing positively to product performance in cosmetic applications .

Food Industry Applications

Overview : Glycine tert-butyl ester can be utilized as a flavoring agent or nutritional supplement in food products, enhancing taste and nutritional profiles.

Insights : Research indicates that using this compound as an additive can improve the sensory attributes of food products while also providing nutritional benefits, making it valuable for food scientists looking to enhance product formulations .

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Tert-butyl 2-aminoacetate acts as a precursor for the synthesis of various biologically active compounds. Its ester group can be hydrolyzed to release 2-aminoacetic acid, which is involved in various metabolic pathways .

Comparison with Similar Compounds

Glycine Benzyl Ester p-Toluenesulfonate Salt (CAS: 1738-76-7)

- Structural Differences : Replaces the tert-butyl ester with a benzyl ester and uses p-toluenesulfonate (tosylate) as the counterion instead of dibenzenesulfonimide.

- Applications: Commonly used in peptide coupling reactions but less stable under hydrogenolysis conditions compared to tert-butyl esters .

- Stability : The benzyl ester is more labile to catalytic hydrogenation, enabling selective deprotection in multi-step syntheses .

L-Proline tert-butyl ester dibenzenesulfonimide salt (CAS: 83283-35-6)

- Structural Differences: Substitutes glycine with proline, a cyclic secondary amino acid, while retaining the tert-butyl ester and dibenzenesulfonimide counterion.

- Properties : Exhibits a melting point of 160–162°C (decomposition) and requires storage at -15°C, suggesting higher thermal sensitivity compared to glycine derivatives .

Glycine Methyl Ester Hydrochloride (CAS: 5680-79-5)

- Structural Differences : Uses a methyl ester and hydrochloride salt.

- Solubility : Highly water-soluble but less stable in long-term storage due to hygroscopicity .

Physicochemical Properties

Biological Activity

Glycine tert-butyl ester dibenzenesulfonimide salt (CAS Number: 77284-30-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

This compound is characterized by its structural formula:

This compound is widely used as an intermediate in peptide synthesis and drug formulation due to its stability and ease of handling .

Biological Applications

1. Synthesis of Peptides

This compound serves as a crucial building block in the synthesis of peptides. Its application in peptide synthesis is vital for developing pharmaceuticals and biotechnological products, enhancing bioavailability and therapeutic efficacy .

2. Drug Development

The compound is utilized in formulating prodrugs that improve the bioavailability of active pharmaceutical ingredients. This characteristic is particularly beneficial for compounds with poor solubility or stability, allowing for more effective treatments with reduced side effects .

3. Biochemical Research

Researchers employ this compound in various biochemical assays to investigate enzyme activities and protein interactions. Such studies provide insights into metabolic pathways and disease mechanisms, contributing to the understanding of various health conditions .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound, particularly concerning its anticancer properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of glycine tert-butyl ester derivatives on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Higher potency than tamoxifen |

| Compound B | SK-BR-3 | 20 | Comparable to olaparib |

| Compound C | MDA-MB-231 | 25 | Lower than previous leads |

Case Study 2: Mechanistic Insights

Another research focused on understanding the mechanisms by which glycine tert-butyl ester derivatives induce apoptosis in cancer cells. The study revealed that these compounds could activate specific apoptotic pathways, leading to increased cell death in malignant cells while sparing non-malignant cells .

Summary of Biological Activity

This compound demonstrates promising biological activities, particularly in:

- Peptide Synthesis : Key intermediate for pharmaceuticals.

- Drug Formulation : Enhances bioavailability.

- Biochemical Assays : Useful for studying enzyme activities.

- Anticancer Research : Exhibits cytotoxic effects on various cancer cell lines.

Q & A

What are the recommended synthetic routes for preparing glycine tert-butyl ester dibenzenesulfonimide salt, and how can purity be optimized?

The synthesis typically involves coupling glycine tert-butyl ester with dibenzenesulfonimide under activating conditions. For example, intermediates like glycine tert-butyl ester can be generated via acid-catalyzed esterification of glycine with tert-butanol, followed by salt formation with dibenzenesulfonimide using a base such as DIEA (diisopropylethylamine) . Purification often employs recrystallization or column chromatography, with monitoring via HPLC to ensure >95% purity. Critical parameters include stoichiometric control of reactants and inert atmosphere to prevent ester hydrolysis .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons) and sulfonimide proton environments.

- Mass spectrometry (MS) for molecular ion verification (expected m/z 468.59 for C₂₁H₂₈N₂O₆S₂).

- HPLC with UV detection (λ ~254 nm) to assess purity and detect impurities like residual solvents or hydrolysis byproducts .

How should this compound be stored to maintain stability, and what are its decomposition pathways?

Storage at -15°C under anhydrous conditions is recommended to prevent ester hydrolysis and sulfonimide degradation. The compound is sensitive to moisture and acidic/basic environments, which can cleave the tert-butyl ester group or protonate the sulfonimide moiety . Decomposition products may include glycine, tert-butanol, and benzenesulfonic acid derivatives, detectable via TLC or LC-MS.

What role does this compound play in peptide synthesis, and how does it compare to other protecting groups?

The tert-butyl ester acts as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and selective cleavage with trifluoroacetic acid (TFA). Compared to benzyl esters, tert-butyl esters provide higher acid lability, reducing side reactions during deprotection . The dibenzenesulfonimide counterion enhances solubility in polar aprotic solvents like DMF, facilitating coupling reactions .

How can researchers address batch-to-batch variability in salt content or impurities during synthesis?

Variability arises from incomplete salt formation or residual reactants. To mitigate:

- Perform peptide content analysis via amino acid analysis (AAA) or quantitative NMR.

- Use ion chromatography to quantify sulfonimide counterion consistency.

- Request lot-specific Certificates of Analysis (CoA) from suppliers, emphasizing HPLC purity (>98%) and water content (<0.5%) .

What strategies optimize the acid cleavage of the tert-butyl ester group without damaging the sulfonimide moiety?

Cleavage is achieved with TFA in dichloromethane (1:1 v/v) at 0–4°C for 1–2 hours. To minimize sulfonimide degradation:

- Add scavengers like triisopropylsilane (TIS) to sequester reactive cations.

- Avoid prolonged exposure to strong acids; monitor reaction progress via LC-MS .

How can researchers detect and quantify trace impurities in this compound?

- LC-MS/MS in multiple reaction monitoring (MRM) mode for targeted impurity detection (e.g., residual glycine, benzenesulfonamide).

- Karl Fischer titration for water content determination.

- Thermogravimetric analysis (TGA) to assess thermal stability and volatile impurities .

What are the limitations of using tert-butyl ester protection in glycine derivatives, and how do alternative esters compare?

Tert-butyl esters are less stable under strongly acidic conditions compared to benzyl esters but offer faster deprotection kinetics. Alternatives like methyl esters require harsher hydrolysis (e.g., LiOH/THF), risking racemization. For glycine derivatives, tert-butyl esters balance stability and deprotection efficiency, making them ideal for SPPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.